N-[4-(4-butylphenyl)-3-cyanothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
Description
N-[4-(4-butylphenyl)-3-cyanothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole carboxamide core linked to a substituted thiophene ring. The thiophene moiety is substituted with a 4-butylphenyl group at the 4-position and a cyano group at the 3-position, while the pyrazole ring contains a methyl group at the 1-position.
Properties
IUPAC Name |
N-[4-(4-butylphenyl)-3-cyanothiophen-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-3-4-5-14-6-8-15(9-7-14)17-13-26-20(16(17)12-21)23-19(25)18-10-11-22-24(18)2/h6-11,13H,3-5H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSRUHQXHKWEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=C2C#N)NC(=O)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142284 | |
| Record name | 1H-Pyrazole-5-carboxamide, N-[4-(4-butylphenyl)-3-cyano-2-thienyl]-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522619-32-5 | |
| Record name | 1H-Pyrazole-5-carboxamide, N-[4-(4-butylphenyl)-3-cyano-2-thienyl]-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522619-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-carboxamide, N-[4-(4-butylphenyl)-3-cyano-2-thienyl]-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butylphenyl)-3-cyanothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the thiophene and pyrazole rings, followed by their coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butylphenyl)-3-cyanothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring could lead to the formation of a sulfone, while reduction of the nitrile group could lead to the formation of an amine.
Scientific Research Applications
N-[4-(4-butylphenyl)-3-cyanothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-butylphenyl)-3-cyanothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The following table highlights key structural differences between the target compound and similar pyrazole/thiophene derivatives:
Key Observations:
- Electron-Withdrawing Groups: The target compound’s 3-cyano group contrasts with the trifluoromethyl group in ’s compound. Both substituents are electron-withdrawing, but the cyano group may offer stronger polarization effects .
- Heterocyclic Diversity: The thiophene ring in the target compound differs from thieno[2,3-c]pyrazole () and oxazole (), which may alter binding affinities in biological targets .
Hypothetical Pharmacological Implications
- Antibacterial Potential: Thiazole derivatives in showed antibacterial activity, suggesting that the target’s thiophene-pyrazole scaffold may also interact with bacterial targets .
- Cannabinoid Receptor Interactions: highlights the importance of substituents in cannabinoid receptor binding.
- Enzyme Inhibition : Pyrazole carboxamides in and could inhibit enzymes like cyclooxygenase or kinases, depending on substituent electronic profiles .
Biological Activity
N-[4-(4-butylphenyl)-3-cyanothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole ring, a thiophene moiety, and a butylphenyl group. Its molecular formula is CHNS, and it exhibits unique chemical properties that contribute to its biological activities.
Molecular Structure
| Component | Structure |
|---|---|
| Pyrazole | Pyrazole |
| Thiophene | Thiophene |
| Butylphenyl | Butylphenyl |
Overview of Activities
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities such as:
- Antiinflammatory
- Antimicrobial
- Anticancer
- Antioxidant
Antiinflammatory Activity
Research has shown that compounds with pyrazole structures can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. A study highlighted the potential of this compound to reduce inflammation markers in vitro and in vivo models.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
Anticancer Properties
In vitro studies demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve apoptosis induction.
Antioxidant Activity
The compound's ability to scavenge free radicals was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated a strong antioxidant capacity, which may contribute to its protective effects against oxidative stress-related diseases.
Case Study 1: In Vivo Anti-inflammatory Effects
A study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. The results were statistically significant compared to the control group.
Case Study 2: Anticancer Efficacy in Mice
In an experimental model using mice with induced tumors, treatment with the compound resulted in a notable reduction in tumor size and weight. Histopathological analysis showed increased apoptosis in tumor tissues.
Q & A
Basic Question: What are the established synthetic routes for N-[4-(4-butylphenyl)-3-cyanothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Suzuki-Miyaura coupling to attach the 4-butylphenyl group to the thiophene ring. This reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and anhydrous conditions in tetrahydrofuran (THF) or dioxane .
- Amide bond formation between the pyrazole-carboxylic acid derivative and the cyanothiophene intermediate. This step employs coupling agents like HATU or EDCI with DMF as the solvent .
- Cyanidation of the thiophene ring using CuCN or KCN under reflux conditions in acetonitrile .
Key Optimization: Microwave-assisted synthesis may enhance reaction efficiency for similar pyrazole derivatives, reducing reaction times by 50–70% compared to conventional heating .
Basic Question: What analytical methods are used to confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra validate the positions of the butylphenyl, cyano, and methyl groups. For example, the cyano group’s carbon resonates at ~115–120 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., expected [M+H]⁺ for C₂₁H₂₁N₃O₂S: 402.1382) .
- HPLC-PDA: Purity assessment (>98%) using a C18 column with acetonitrile/water gradients .
Advanced Question: How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets?
Answer:
Methodology:
Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing the butylphenyl with fluorophenyl or methoxyphenyl groups) to assess impact on activity .
Biological Assays: Test analogs against target receptors (e.g., cannabinoid CB1 receptors) using competitive binding assays (IC₅₀ determination) .
Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptor crevices enriched with hydrophobic/aromatic residues .
Example SAR Findings:
Advanced Question: How should discrepancies between in vitro and in vivo efficacy data be resolved?
Answer:
Troubleshooting Steps:
Pharmacokinetic Profiling: Measure bioavailability, plasma half-life, and metabolic stability (e.g., liver microsome assays) to identify poor absorption or rapid clearance .
Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .
Formulation Optimization: Improve solubility via salt formation (e.g., hydrochloride) or lipid-based nanoemulsions .
Case Study: A related pyrazole-carboxamide showed 10-fold lower in vivo activity due to cytochrome P450-mediated oxidation of the butyl chain. Stability was improved by replacing the terminal methyl group with a trifluoromethyl moiety .
Advanced Question: What strategies are effective for optimizing selectivity against off-target receptors?
Answer:
- Targeted Mutagenesis: Engineer receptor mutants (e.g., CB1 T197A) to identify critical binding residues and refine compound design .
- Pharmacophore Filtering: Use software like Schrödinger’s Phase to exclude analogs with affinity for common off-targets (e.g., serotonin receptors) .
- Functional Assays: Compare antagonism in tissues expressing related receptors (e.g., CB1 in mouse vas deferens vs. CB2 in spleen) .
Advanced Question: How can molecular docking guide the design of derivatives with enhanced binding kinetics?
Answer:
- Binding Pocket Analysis: The CB1 receptor homology model reveals a hydrophobic crevice near the pyrazole’s 5-position. Derivatives with extended alkynylthiophene groups exhibit improved van der Waals interactions here .
- Free Energy Calculations : MM-GBSA scoring predicts ΔG values for ligand-receptor complexes. For example, adding a methyl group to the thiophene ring improved ΔG by −2.3 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
